molecular formula C14H21NO3 B4747740 4-(butylamino)-3-butyryl-6-methyl-2H-pyran-2-one

4-(butylamino)-3-butyryl-6-methyl-2H-pyran-2-one

Cat. No. B4747740
M. Wt: 251.32 g/mol
InChI Key: RFFXPSKJXLIUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-3-butyryl-6-methyl-2H-pyran-2-one, commonly known as BBMP, is a synthetic compound that belongs to the class of pyranones. BBMP has gained attention in the scientific community due to its potential applications in various fields, including biomedical research, drug discovery, and pharmaceuticals.

Mechanism of Action

The mechanism of action of BBMP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. BBMP has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in the regulation of cell cycle progression and apoptosis. BBMP has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BBMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBMP inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BBMP has also been shown to inhibit the activity of inflammatory cytokines and to reduce the production of reactive oxygen species.
In vivo studies have shown that BBMP has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. BBMP has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BBMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. BBMP is also stable under standard laboratory conditions and can be stored for long periods without degradation.
One limitation of BBMP is its solubility. BBMP is poorly soluble in water and requires organic solvents for dissolution. This can limit its use in certain experiments where water-soluble compounds are preferred. Another limitation of BBMP is its potential toxicity. BBMP has not been extensively studied for its toxicity, and caution should be exercised when handling and using this compound.

Future Directions

For the study of BBMP include the development of new derivatives, the study of its mechanism of action, and its potential applications in other fields.

Scientific Research Applications

BBMP has been extensively studied for its potential applications in biomedical research, drug discovery, and pharmaceuticals. In biomedical research, BBMP has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BBMP has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In drug discovery and pharmaceuticals, BBMP has been used as a lead compound for the development of new drugs. The structure of BBMP can be modified to enhance its pharmacological properties and selectivity towards specific targets. BBMP has also been used as a building block for the synthesis of other pyranone derivatives with potential therapeutic applications.

properties

IUPAC Name

3-butanoyl-4-(butylamino)-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-6-8-15-11-9-10(3)18-14(17)13(11)12(16)7-5-2/h9,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXPSKJXLIUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)OC(=C1)C)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butanoyl-4-(butylamino)-6-methylpyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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